molecular formula C8H6N4O3 B13094175 [4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione CAS No. 35612-19-2

[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione

Cat. No.: B13094175
CAS No.: 35612-19-2
M. Wt: 206.16 g/mol
InChI Key: CFSOLYYMXDWFTG-UHFFFAOYSA-N
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Description

[4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione is a heterocyclic compound with a unique structure that includes two pyrimidine rings connected by a single bond

Preparation Methods

The synthesis of [4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione typically involves multi-step reactions. One common method includes the condensation of 2-methoxyaniline with dipyrimidine, followed by oxidation to yield the target compound . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield.

Chemical Reactions Analysis

[4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acetonitrile, DMF, and Cs2CO3 . Major products formed from these reactions include various substituted bipyrimidine derivatives.

Scientific Research Applications

[4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

[4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione can be compared with other similar compounds such as:

The uniqueness of [4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

35612-19-2

Molecular Formula

C8H6N4O3

Molecular Weight

206.16 g/mol

IUPAC Name

6-(2-oxo-1H-pyrimidin-6-yl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H6N4O3/c13-6-3-5(11-8(15)12-6)4-1-2-9-7(14)10-4/h1-3H,(H,9,10,14)(H2,11,12,13,15)

InChI Key

CFSOLYYMXDWFTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)N=C1)C2=CC(=O)NC(=O)N2

Origin of Product

United States

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